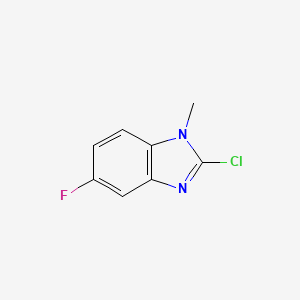
3,4-dibromo-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-5-nitropyridine (DBNP) is an organic compound with the chemical formula C5H2Br2N2O2. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. DBNP is a versatile chemical that has been used in a variety of applications, including drug synthesis, organic synthesis, and catalysis. DBNP is also used as a reagent in the synthesis of compounds for pharmaceuticals, agrochemicals, and other industrial applications.
Applications De Recherche Scientifique
3,4-dibromo-5-nitropyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as amino acids, nucleosides, and peptides. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial applications. In addition, 3,4-dibromo-5-nitropyridine has been used as a catalyst in the synthesis of polymers, colloids, and other materials.
Mécanisme D'action
3,4-dibromo-5-nitropyridine is an electrophilic reagent, meaning that it is capable of attacking electron-rich sites on molecules. It is capable of forming covalent bonds with electron-rich sites, such as the oxygen atoms in alcohols, amines, and carboxylic acids. In addition, 3,4-dibromo-5-nitropyridine is capable of forming bromonium ions, which can then be used as intermediates in the synthesis of other compounds.
Biochemical and Physiological Effects
3,4-dibromo-5-nitropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. In addition, 3,4-dibromo-5-nitropyridine has been shown to be an inhibitor of the enzyme Na+/K+-ATPase, which is involved in the regulation of sodium and potassium levels in cells. 3,4-dibromo-5-nitropyridine has also been shown to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,4-dibromo-5-nitropyridine in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is a versatile reagent that can be used in a variety of synthetic reactions. However, there are some limitations to its use in laboratory experiments. It is an electrophilic reagent, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is a highly reactive compound, and it can decompose under certain conditions, leading to the formation of toxic by-products.
Orientations Futures
There are several potential future directions for the use of 3,4-dibromo-5-nitropyridine in scientific research. One potential direction is the use of 3,4-dibromo-5-nitropyridine as a catalyst in the synthesis of polymers, colloids, and other materials. Another potential direction is the use of 3,4-dibromo-5-nitropyridine in the synthesis of pharmaceuticals, agrochemicals, and other industrial applications. In addition, 3,4-dibromo-5-nitropyridine could be used in the synthesis of new compounds for drug development and drug delivery. Finally, 3,4-dibromo-5-nitropyridine could be used in the synthesis of new materials for use in medical devices and diagnostic tools.
Méthodes De Synthèse
3,4-dibromo-5-nitropyridine can be synthesized from pyridine and bromine, which are both commercially available. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted in a solvent such as tetrahydrofuran. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 0-100°C. The reaction proceeds in a two-step process, with the first step forming the pyridinium bromide salt, and the second step forming the 3,4-dibromo-5-nitropyridine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-dibromo-5-nitropyridine can be achieved through a two-step process involving bromination and nitration reactions.", "Starting Materials": [ "Pyridine", "Bromine", "Nitric acid", "Sulfuric acid", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of Pyridine", "In a fume hood, add pyridine to a round-bottom flask and cool it in an ice bath.", "Slowly add bromine dropwise to the flask while stirring continuously.", "After the addition of bromine, continue stirring the reaction mixture for 30 minutes at room temperature.", "Filter the mixture to obtain 3-bromopyridine as a yellow solid.", "Step 2: Nitration of 3-bromopyridine", "In a fume hood, add 3-bromopyridine, nitric acid, and sulfuric acid to a round-bottom flask and cool it in an ice bath.", "Slowly add acetic acid dropwise to the flask while stirring continuously.", "After the addition of acetic acid, continue stirring the reaction mixture for 2 hours at room temperature.", "Pour the reaction mixture into a beaker containing ice and water.", "Filter the mixture to obtain 3,4-dibromo-5-nitropyridine as a yellow solid." ] } | |
Numéro CAS |
1691992-82-1 |
Nom du produit |
3,4-dibromo-5-nitropyridine |
Formule moléculaire |
C5H2Br2N2O2 |
Poids moléculaire |
281.9 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



